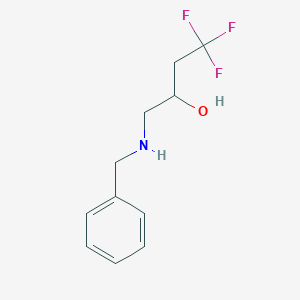

1-(Benzylamino)-4,4,4-trifluorobutan-2-ol

Description

The Strategic Role of Fluorine in Organic Chemistry and Drug Discovery

The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. sigmaaldrich.comcollectionscanada.gc.ca Due to its high electronegativity, small van der Waals radius (comparable to hydrogen), and the strength of the carbon-fluorine bond, fluorine is often used to enhance metabolic stability, improve bioavailability, and increase the binding affinity of drug candidates to their target proteins. sigmaaldrich.comcollectionscanada.gc.caresearchgate.net The trifluoromethyl (CF₃) group, in particular, is a powerful modulator of a molecule's lipophilicity and electronic nature, making it a highly sought-after substituent in the design of pharmaceuticals and agrochemicals.

Foundational Significance of β-Amino Alcohol Scaffolds in Asymmetric Catalysis and Synthesis

The β-amino alcohol motif is a privileged scaffold in organic synthesis. These bifunctional compounds are integral components of numerous natural products and pharmaceuticals. Furthermore, their chiral variants are widely employed as ligands for metal catalysts and as organocatalysts in a vast array of asymmetric transformations, enabling the synthesis of enantiomerically pure compounds. doi.orgsemanticscholar.org The proximity of the amino and hydroxyl groups allows for effective chelation to metal centers, creating a well-defined chiral environment that can direct the stereochemical outcome of a reaction with high precision. semanticscholar.org

The Emergence of Trifluoromethylated β-Amino Alcohols as Advanced Chiral Building Blocks

The convergence of fluorine chemistry and the utility of β-amino alcohols has given rise to the class of trifluoromethylated β-amino alcohols. These molecules are considered advanced chiral building blocks because they combine the advantageous properties of the trifluoromethyl group with the versatile functionality of the β-amino alcohol scaffold. nih.gov The strong electron-withdrawing nature of the CF₃ group can influence the acidity and basicity of the nearby amino and hydroxyl groups, potentially modifying their reactivity and catalytic activity. nih.gov Chiral trifluoromethylated β-amino alcohols have shown promise as more effective ligands in certain asymmetric reactions compared to their non-fluorinated analogs. unibo.it

Scope and Academic Focus on 1-(Benzylamino)-4,4,4-trifluorobutan-2-ol and its Analogs

This article will focus specifically on the chemical compound This compound . While detailed, peer-reviewed research on this specific molecule is not extensively available in the public domain, its structural features place it at the intersection of the aforementioned key areas of chemical research. As a trifluoromethylated β-amino alcohol, it holds significant potential as a chiral ligand or a synthetic intermediate. The benzyl (B1604629) group attached to the nitrogen atom provides steric bulk and can participate in various chemical transformations.

The study of this compound and its analogs is driven by the ongoing quest for new and more efficient chiral catalysts and building blocks for the synthesis of complex, biologically active molecules. Understanding the synthesis, properties, and potential applications of molecules like this compound is crucial for advancing the field of asymmetric synthesis.

Properties of this compound

| Property | Value |

| Molecular Formula | C₁₁H₁₄F₃NO |

| Molecular Weight | 233.23 g/mol |

| InChI | InChI=1S/C11H14F3NO/c12-11(13,14)6-10(16)8-15-7-9-4-2-1-3-5-9/h1-5,10,15-16H,6-8H2 |

| SMILES | C1=CC=C(C=C1)CNCC(CC(F)(F)F)O |

Data sourced from PubChem. ntnu.no

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(benzylamino)-4,4,4-trifluorobutan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14F3NO/c12-11(13,14)6-10(16)8-15-7-9-4-2-1-3-5-9/h1-5,10,15-16H,6-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIPYXVWKZLCGAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNCC(CC(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Stereochemical Characterization and Control in the Synthesis of 1 Benzylamino 4,4,4 Trifluorobutan 2 Ol

Methodologies for Diastereoselective Induction and Analysis

Diastereoselective synthesis aims to control the relative configuration of stereocenters. In the context of 1-(benzylamino)-4,4,4-trifluorobutan-2-ol, this translates to the selective synthesis of either the syn or the anti diastereomer. A common strategy to achieve this involves the stereoselective reduction of a precursor α-amino ketone, 1-(benzylamino)-4,4,4-trifluorobutan-2-one. The stereochemical outcome of such reductions can often be directed by the choice of reducing agent and reaction conditions, sometimes employing chelation control.

Another powerful approach to diastereoselective synthesis of related β-trifluoromethyl β-amino alcohols involves the nucleophilic addition of organometallic reagents to chiral trifluoromethylated oxazolidines derived from amino acids. For instance, the addition of organolithium reagents to chiral 2-hydroxymethyl fluorinated oxazolidines has been shown to proceed with high diastereoselectivity, providing a route to enantiopure β-trifluoromethyl β-amino alcohols with a quaternary center at the β-position. mdpi.com

A notable method for achieving high diastereoselectivity is the reaction of chiral 5,6-dihydro-2H-1,4-oxazin-2-ones with trifluoromethyltrimethylsilane (TMSCF3). This reaction yields trifluoromethyl lactols, which can be selectively reduced to afford anti-β-amino-α-trifluoromethyl alcohols. The corresponding syn diastereomers can be accessed by reducing the starting imines and protecting the nitrogen atom before trifluoromethylation. nih.gov

Furthermore, stereoselective access to anti-(trifluoromethyl) β-amino alcohols has been achieved through the reaction of 1-(trifluoromethyl) epoxy ethers with dimethylaluminum amide. This is followed by an in situ chelation-controlled stereoselective reduction of the intermediate amino ketone, resulting in products with high diastereoisomeric excess. nih.gov

The analysis of diastereomeric ratios is typically performed using chromatographic techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) with chiral stationary phases, or by nuclear magnetic resonance (NMR) spectroscopy. In ¹H NMR, the signals for protons adjacent to the stereocenters of diastereomers will appear at different chemical shifts, allowing for their integration and the determination of the diastereomeric ratio (dr).

Approaches to Enantioselective Synthesis and Purity Assessment

Enantioselective synthesis focuses on controlling the absolute configuration of the stereocenters, aiming to produce a single enantiomer. This is crucial as different enantiomers of a chiral drug can have vastly different biological activities.

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has emerged as a powerful tool for enantioselective synthesis. Chiral phosphoric acids, a class of Brønsted acid organocatalysts, have been successfully employed in the asymmetric Mannich-type reaction of N-Boc imines with difluoroenol silyl (B83357) ethers to produce β-amino-α,α-difluoroketones with excellent enantioselectivities. nih.gov This methodology could potentially be adapted for the synthesis of chiral this compound by using an appropriate trifluoromethylated electrophile and a benzylamine-derived imine.

Transition metal catalysis offers a broad spectrum of enantioselective transformations. Copper-catalyzed reactions, for instance, have been developed for the stereodivergent synthesis of amino alcohols. mit.edumit.edunih.gov These methods often involve the use of chiral ligands that coordinate to the metal center, creating a chiral environment that directs the stereochemical outcome of the reaction. A sequential copper hydride-catalyzed hydrosilylation and hydroamination of enals or enones is a powerful strategy to construct amino alcohols with high levels of chemo-, regio-, diastereo-, and enantioselectivity. nih.gov While not specifically demonstrated for this compound, this approach holds promise for its enantioselective synthesis.

Rhodium-catalyzed asymmetric reactions have also been explored for the synthesis of chiral amines. For example, the rhodium-catalyzed asymmetric isomerization of allylamines followed by enamine exchange and reduction provides a route to chiral γ-branched amines. nih.gov The adaptation of such catalytic systems to suitable precursors could enable the enantioselective synthesis of the target molecule.

Below is a table summarizing representative results for the enantioselective synthesis of related fluorinated amino compounds using these catalytic methods.

| Catalyst/Ligand | Substrate Type | Product Type | Yield (%) | ee (%) | Reference |

| Chiral Phosphoric Acid | N-Boc imine & difluoroenol silyl ether | β-amino-α,α-difluoroketone | up to 95 | up to 99 | nih.gov |

| Copper(I)-bisoxazoline | Alkenyl boronate & trifluorodiazoethane | Trifluoromethyl-cyclopropylboronate | up to 99 | up to 99 | nih.gov |

| Rhodium/Chiral Diene | 1-(Trifluoromethyl)alkene & Arylboroxine | 1,1-Difluoroalkene | up to 98 | ≥95 | acs.org |

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. mit.edu After the desired stereochemistry has been established, the auxiliary is removed to yield the enantiomerically enriched product. This is a robust and widely used strategy in asymmetric synthesis.

A highly effective application of this strategy for the synthesis of β-trifluoromethyl β-amino alcohols involves the use of chiral trifluoromethyl oxazolidines (Fox). These auxiliaries, derived from chiral amino alcohols, can direct the nucleophilic addition of organometallic reagents with high diastereoselectivity. Subsequent removal of the chiral auxiliary, for example by hydrogenolysis of a phenylethanol group, affords the enantiopure fluorinated amino alcohol. mdpi.com

The general scheme for employing a chiral auxiliary is as follows:

Attachment of the chiral auxiliary to a prochiral substrate.

Diastereoselective reaction to create the new stereocenter(s).

Removal of the chiral auxiliary to yield the enantiomerically enriched product.

Enantiomeric purity is typically assessed by chiral HPLC or by NMR spectroscopy using a chiral derivatizing agent, such as Mosher's acid, or a chiral solvating agent.

Spectroscopic Techniques for Stereoisomeric Differentiation and Configuration Assignment (e.g., NOE Spectroscopy)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including the determination of stereochemistry. For diastereomers like the syn and anti isomers of this compound, the different spatial arrangement of the substituents leads to distinct chemical shifts and coupling constants in their NMR spectra. nih.gov

The Nuclear Overhauser Effect (NOE) is a particularly powerful NMR technique for determining the relative configuration of stereocenters. NOE arises from the through-space dipolar coupling between nuclei that are in close proximity (typically < 5 Å). In a 1D NOE or 2D NOESY experiment, irradiation of a specific proton signal will lead to an enhancement of the signals of other protons that are spatially close.

For this compound, the key to differentiating the syn and anti diastereomers lies in the proximity of the protons on the two stereogenic carbons (C2 and the carbon bearing the amino group).

In the anti isomer, the protons on the two stereocenters are on opposite sides of the carbon-carbon bond in a staggered conformation, leading to a weaker or no NOE signal between them.

In the syn isomer, these protons are on the same side, resulting in a stronger NOE correlation.

The absolute configuration of the enantiomers is more challenging to determine and often requires comparison to a known standard, X-ray crystallography of a suitable crystalline derivative, or the use of chiral derivatizing agents in NMR. mdpi.com For example, converting the amino alcohol into diastereomeric esters or amides with a chiral reagent like Mosher's acid allows for the determination of the absolute configuration by analyzing the differences in the chemical shifts of the resulting diastereomers in the ¹H or ¹⁹F NMR spectra.

Mechanistic Investigations of Reactions Leading to 1 Benzylamino 4,4,4 Trifluorobutan 2 Ol

Elucidation of Reaction Mechanisms in Mannich-Type Processes

The Mannich reaction is a classic method for the synthesis of β-amino carbonyl compounds, which can be subsequently reduced to form 1,3-amino alcohols. researcher.liferesearchgate.net The reaction typically involves an aldehyde, an amine, and a carbon nucleophile. nih.gov In the context of synthesizing 1-(Benzylamino)-4,4,4-trifluorobutan-2-ol, a Mannich-type reaction could be envisioned as a key step.

The mechanism commences with the formation of an Eschenmoser's salt-like iminium ion from the reaction of benzylamine (B48309) and formaldehyde. This highly electrophilic iminium ion then undergoes nucleophilic attack by a suitable enolate or enol equivalent derived from a trifluoromethyl ketone. The regioselectivity and stereoselectivity of this addition are influenced by the catalyst and reaction conditions. researcher.life For instance, the use of chiral catalysts can facilitate enantioselective additions. dntb.gov.ua The resulting β-aminocarbonyl compound can then be reduced to the desired amino alcohol. Mechanistic studies, including kinetic analyses and computational modeling, have been employed to understand the transition states and intermediates involved in these transformations, thereby enabling the optimization of reaction conditions for improved yield and selectivity. nih.govresearchgate.net

Table 1: Key Factors Influencing Mannich-Type Reactions

| Factor | Influence on the Reaction | Example |

|---|---|---|

| Catalyst | Affects reaction rate, yield, enantioselectivity, and diastereoselectivity. researcher.life | Chiral N,N'-dioxide-metal complexes for asymmetric reactions. researchgate.net |

| Substrate Structure | Steric and electronic effects of substituents on the amine, aldehyde, and nucleophile influence reactivity and selectivity. researcher.life | Electron-withdrawing groups on the nucleophile can affect its reactivity. |

| Solvent | Can influence the stability of intermediates and transition states. | Polar aprotic solvents like acetonitrile (B52724) are commonly used. researchgate.net |

Detailed Understanding of Aziridinium (B1262131) Ion Formation, Regioselectivity, and Stereoselective Ring-Opening

An alternative approach to this compound involves the ring-opening of a suitably substituted aziridine (B145994). Non-activated aziridines, which bear an electron-donating group on the nitrogen atom, require activation to facilitate nucleophilic attack. nih.govsemanticscholar.org This activation is typically achieved by forming a highly strained aziridinium ion. nih.govresearchgate.net

The formation of the aziridinium ion can be accomplished by reacting the aziridine with an electrophile. semanticscholar.org The subsequent ring-opening of this intermediate by a nucleophile is a key step that determines the final product's regiochemistry and stereochemistry. researchgate.net The nucleophile will preferentially attack the less substituted carbon of the aziridine ring, following an S(_N)2-type mechanism. nih.gov In the synthesis of this compound, a trifluoromethyl-substituted aziridine could be opened by a water or hydroxide (B78521) nucleophile. The regioselectivity of this ring-opening is crucial for obtaining the desired 2-ol isomer. semanticscholar.org The stereochemistry of the starting aziridine will dictate the stereochemistry of the resulting amino alcohol, as the ring-opening typically proceeds with inversion of configuration. researchgate.net

Table 2: Regioselectivity in Aziridine Ring-Opening Reactions

| Substrate/Conditions | Major Product | Mechanism |

|---|---|---|

| Non-activated 2-substituted aziridines with a strong nucleophile semanticscholar.org | Attack at the less substituted carbon (C3) | S(_N)2 |

| Aziridinium ion with a soft nucleophile semanticscholar.org | Attack at the less hindered carbon | Borderline S(_N)1/S(_N)2 |

Mechanistic Pathways of Nucleophilic Trifluoromethylation Reactions

Direct introduction of the trifluoromethyl group is a powerful strategy for the synthesis of fluorinated molecules. nih.gov Nucleophilic trifluoromethylation of α-amino aldehydes or ketones can provide a direct route to β-amino-α-trifluoromethyl alcohols. uzh.ch Reagents such as (trifluoromethyl)trimethylsilane (B129416) (TMS-CF(_3)), also known as the Ruppert-Prakash reagent, are commonly used for this purpose in the presence of a fluoride (B91410) source. nih.govmdpi.com

The mechanism involves the activation of the carbonyl group by a Lewis acid or through the formation of an iminium ion. The fluoride source then activates the TMS-CF(_3) to generate a transient trifluoromethyl anion or a related reactive species. This nucleophilic trifluoromethyl species then adds to the electrophilic carbonyl carbon. nih.gov The diastereoselectivity of this addition can often be controlled by the substrate's existing stereochemistry or by the use of chiral auxiliaries or catalysts, leading to the preferential formation of either the syn- or anti-diastereomer. uzh.ch

Mechanisms of Radical Cascade Cyclization in Fluorinated Systems

Radical cascade cyclizations offer an efficient means to construct complex cyclic molecules from simple acyclic precursors. rsc.org While not a direct route to this compound in its acyclic form, understanding these mechanisms is relevant for the synthesis of related fluorinated cyclic amino alcohols. These reactions are initiated by the generation of a radical species, which then undergoes a series of intramolecular cyclization and intermolecular trapping steps. researchgate.net

In the context of fluorinated systems, a radical could be generated adjacent to a trifluoromethyl group. The presence of the electron-withdrawing trifluoromethyl group can influence the stability and reactivity of the radical intermediate. The cascade is propagated by the addition of the radical to one or more unsaturated bonds within the molecule, leading to the formation of a ring system. rsc.org The reaction is terminated by a final trapping step, which can involve a hydrogen atom transfer or the addition of another radical. The regioselectivity and stereoselectivity of the cyclization steps are governed by factors such as the stability of the forming rings and the steric and electronic properties of the substituents. researchgate.net

Photoredox Catalysis and Radical Rearrangement Mechanisms in Amino Alcohol Synthesis

Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling the generation of radical intermediates under mild conditions. nih.govresearchgate.net This methodology has been applied to the synthesis of β-amino alcohols. nih.govwestlake.edu.cn The general mechanism involves the excitation of a photocatalyst by visible light, followed by an electron transfer process with a substrate to generate a radical ion. acs.org

Computational and Theoretical Chemistry Studies on Fluorinated β Amino Alcohols

Conformational Analysis and Energy Landscapes

The three-dimensional structure of a molecule is intrinsically linked to its reactivity and biological activity. For flexible molecules like 1-(Benzylamino)-4,4,4-trifluorobutan-2-ol, a multitude of conformations are possible, each with a distinct energy level. Computational methods are pivotal in mapping these energy landscapes and identifying the most stable conformations.

Molecular Dynamics (MD) simulations offer a powerful approach to explore the conformational space of molecules in a solvated environment, mimicking physiological or reaction conditions. By simulating the motion of atoms over time, MD can reveal how interactions with solvent molecules influence the conformational preferences of fluorinated β-amino alcohols.

For instance, MD simulations have been instrumental in understanding the role of explicit solvation on the conformational dynamics of similar fluorinated amino alcohols. rsc.org In polar solvents like DMSO, the amino group can form intermolecular hydrogen bonds with the solvent molecules. rsc.org These interactions can significantly alter the conformational equilibrium compared to the gas phase, highlighting the necessity of including solvent effects for accurate predictions of molecular behavior in solution. rsc.org

Key Findings from MD Simulations:

Solvent-Driven Conformational Shifts: The presence of explicit solvent molecules in MD simulations can lead to different predominant conformations compared to in-vacuo calculations.

Dynamic Behavior: MD simulations provide a dynamic picture of conformational exchange, revealing the timescales and pathways of transitions between different low-energy states.

Density Functional Theory (DFT) is a quantum mechanical method that provides a balance between accuracy and computational cost, making it well-suited for studying the electronic structure and energetics of medium-sized molecules like this compound. DFT calculations are widely used to determine the relative energies of different conformers and to analyze the nature of intramolecular and intermolecular interactions.

DFT studies on related fluorinated compounds have shown that the introduction of fluorine can significantly impact conformational preferences through stereoelectronic effects. nih.gov For example, a gauche conformation is often favored between vicinal C-F and C-N bonds in N-β-fluoroethylamides. nih.gov Theoretical calculations, including DFT, are crucial for quantifying the energetic contributions of these interactions. nih.govacs.org

| Interaction Type | Description | Typical Energy Range (kcal/mol) | Computational Method |

|---|---|---|---|

| Intramolecular Hydrogen Bond (OH···N) | Stabilizing interaction between the hydroxyl and amino groups. | -2 to -5 | B3LYP/6-311++G(d,p) |

| Gauche Effect (F-C-C-N) | Preference for a gauche arrangement due to hyperconjugation. | -0.5 to -2 | M06-2X/6-311+G(d,p) |

| Dipole-Dipole Repulsion (C-F vs. C-O) | Destabilizing interaction between polar bonds. | +1 to +3 | B3LYP/6-311++G(d,p) |

Theoretical Examination of the Electronic Influence of the Trifluoromethyl Group

The trifluoromethyl (CF₃) group is a potent electron-withdrawing group that significantly alters the electronic properties of a molecule. nih.gov Its influence extends beyond simple inductive effects, impacting charge distribution, acidity/basicity of nearby functional groups, and the nature of non-covalent interactions.

Theoretical studies have quantified the strong electron-withdrawing nature of the CF₃ group, which can lead to increased positive charge delocalization in adjacent cationic centers. nih.gov This electronic perturbation can have profound effects on the reactivity and selectivity of the molecule. nih.gov In the context of this compound, the CF₃ group is expected to:

Increase the acidity of the hydroxyl proton: By withdrawing electron density from the C-O bond, the O-H bond becomes more polarized, facilitating proton donation.

Decrease the basicity of the amino group: The inductive effect of the CF₃ group reduces the electron density on the nitrogen atom, making it a weaker proton acceptor.

Influence hydrogen bonding: The altered acidity and basicity of the hydroxyl and amino groups will affect the strength and geometry of both intramolecular and intermolecular hydrogen bonds. researchgate.net

Computational tools like Natural Bond Orbital (NBO) analysis can be employed to visualize and quantify these electronic effects, providing a detailed picture of orbital interactions and charge distribution.

Computational Insights into Stereoselectivity and Reaction Pathways

Computational chemistry plays a crucial role in understanding and predicting the stereochemical outcomes of chemical reactions. For the synthesis and reactions of chiral molecules like this compound, computational methods can provide invaluable mechanistic insights.

The introduction of a trifluoromethyl group can enhance the stereoselectivity of reactions involving chiral amino alcohols. mdpi.com Computational modeling can help to rationalize these observations by examining the transition state structures of competing reaction pathways. The energy difference between diastereomeric transition states determines the stereochemical outcome of a reaction.

By calculating the energies of these transition states using methods like DFT, researchers can predict which stereoisomer will be formed preferentially. rsc.org These calculations can account for steric hindrance, electronic effects, and the role of catalysts or chiral auxiliaries in directing the stereoselectivity. mdpi.com For example, the electrostatic repulsion between the partially negatively charged trifluoromethyl group and an incoming nucleophile can favor attack from a specific face of the molecule, leading to high stereoselectivity. mdpi.com

A fascinating aspect of fluorinated amino alcohols is the potential for through-space scalar coupling between fluorine and hydrogen atoms (JFH coupling) that are not directly connected through bonds. This phenomenon, observable by NMR spectroscopy, provides valuable information about the spatial proximity of the coupled nuclei and, by extension, the molecular conformation.

Computational studies have been pivotal in elucidating the mechanisms of JFH coupling. rsc.org It has been shown that this coupling can be transmitted through two main pathways:

Through-space (TS) coupling: This occurs due to the spatial proximity of the fluorine and hydrogen atoms, facilitated by the overlap of their respective electron clouds. rsc.org

Hydrogen-bond (H-bond) assisted coupling: The presence of an intramolecular hydrogen bond involving the fluorine atom or the NH/OH group can provide a pathway for the transmission of spin information. rsc.org

Recent research combining MD simulations and DFT calculations of NMR spin-spin coupling constants has revealed that in some fluorinated amino alcohols, both through-space and hydrogen-bond assisted JFH coupling can coexist. rsc.org The theoretical reproduction of experimental JFH coupling constants often requires the inclusion of explicit solvent molecules in the computational model, underscoring the importance of the solution environment. rsc.org

| Computational Model | Calculated ⁴JFH (Hz) | Experimental ⁴JFH (Hz) |

|---|---|---|

| Gas Phase (DFT) | 1.5 | 4.2 |

| Explicit Solvent (MD/DFT) | 4.1 |

This table illustrates the improved agreement between calculated and experimental JFH coupling constants when solvent effects are included in the computational model.

Integration of Machine Learning with Quantum Chemistry for Conformational Studies

The conformational landscape of flexible molecules such as fluorinated β-amino alcohols, including this compound, is vast and complex. A comprehensive understanding of these conformations is crucial as they dictate the molecule's properties and interactions. Traditional quantum chemistry (QC) methods, while highly accurate, are computationally expensive for exhaustive conformational searches. Conversely, classical force fields may not adequately capture the subtle electronic effects introduced by fluorine atoms. To bridge this gap, a hybrid approach integrating machine learning (ML) with quantum chemistry has emerged as a powerful strategy for the detailed and efficient exploration of molecular conformations. researchgate.netresearchgate.net

This integrated approach leverages the accuracy of quantum mechanics with the speed of machine learning. cmu.edu The general workflow involves using high-level QC calculations to generate a robust dataset of molecular conformations and their corresponding energies. This dataset is then used to train a machine learning potential (MLP), which can subsequently predict the energy of new conformations with an accuracy close to the QC level but at a fraction of the computational cost. digitellinc.comnih.gov

Quantum Chemistry as the Foundation for Machine Learning Models

The reliability of an MLP is fundamentally dependent on the quality and diversity of the training data. openreview.net High-level quantum chemical methods, such as Density Functional Theory (DFT) and coupled-cluster methods like DLPNO-CCSD(T), are employed to calculate accurate energies for a representative set of conformers. nih.gov For instance, studies on drug-like molecules have utilized energetics evaluated at the DLPNO-CCSD(T)/complete basis set (CBS) level to construct comprehensive databases for assessing ML potentials. nih.govresearchgate.net The choice of QC method is critical; for fluorinated compounds, it is important to select a level of theory that can accurately describe the effects of fluorine, such as intramolecular hydrogen bonding and stereoelectronic interactions. researchgate.netacs.org

Machine Learning Potentials for Exploring Conformational Space

Once trained on the QC data, MLPs can rapidly and accurately evaluate the potential energy surface of a molecule. nih.gov This allows for extensive sampling of the conformational space through methods like molecular dynamics (MD) simulations, which would be computationally prohibitive with direct QC calculations. digitellinc.com

Several machine learning potentials have been developed and benchmarked for their ability to predict conformational energetics. The ANI (ANAKIN-ME) series of potentials, for example, are neural network potentials trained on a large number of DFT calculations and have shown promise in modeling organic molecules, including those containing fluorine. nih.govacs.org

Detailed Research Findings and Performance of Integrated Methods

Research on drug-like molecules and fluorinated compounds provides valuable insights into the performance of these integrated methods. A study assessing various ML potentials and semi-empirical QC models for their ability to discriminate between high and low energy conformers of 20 drug-like molecules provides a useful benchmark. nih.gov The performance of selected models from this study is summarized in the table below.

| Model | Mean Absolute Error (kcal/mol) | Sensitivity (%) | Specificity (%) |

|---|---|---|---|

| GFN2-xTB | 2.2 | 95 | 80 |

| ANI-2x | N/A (Not reported in the same context) | 89 | 61 |

| MACE-OFF23(L) | N/A (Not reported in the same context) | 95 | 63 |

Data sourced from a study on discriminating high from low energy conformers of drug-like molecules. nih.gov

Another comparative study on a set of γ-fluorohydrins evaluated the performance of the ANI-2x machine learning potential against a conventional force field (GAFF) and an optimally tuned GAFF-like force field. acs.org The study highlighted that while ML potentials like ANI-2x can achieve high accuracy, their performance depends on the chemical space covered by their training data. For molecules with unique interactions not well-represented in the training set, a bespoke-derived force field might offer better performance. digitellinc.comacs.org

The application of a combined strategy using machine learning, quantum chemistry, and microwave spectroscopy has successfully characterized the complex conformational landscape of 4-fluoro-threonine, a naturally occurring fluorinated amino acid. researchgate.net This work identified 13 stable low-energy minima, showcasing the power of this integrated approach to unravel the intricate conformational preferences in fluorinated biomolecules. researchgate.net

For a molecule like this compound, a similar approach would be highly beneficial. The trifluoromethyl group and the β-amino alcohol motif can lead to a complex interplay of steric and electronic effects, including intramolecular hydrogen bonding. An integrated ML/QC strategy would enable a thorough exploration of its potential energy surface to identify stable conformers and understand the energetic barriers between them, providing crucial insights into its structure-property relationships.

Advanced Research Applications and Derivatization Chemistry of 1 Benzylamino 4,4,4 Trifluorobutan 2 Ol

Role as a Chiral Building Block in Complex Molecule Synthesis

Chiral amines and amino alcohols are fundamental building blocks in asymmetric synthesis, serving as precursors for a vast array of complex chiral molecules, including pharmaceuticals and natural products . 1-(Benzylamino)-4,4,4-trifluorobutan-2-ol, possessing two chiral centers, is a prime candidate for use as a chiral synthon. The presence of the trifluoromethyl group and the amino alcohol functionality makes it a particularly attractive precursor for the synthesis of novel fluorinated compounds.

The synthesis of β-amino-α-trifluoromethyl alcohols can be achieved through several established synthetic routes, including:

Nucleophilic trifluoromethylation of α-amino aldehydes: This method involves the addition of a trifluoromethyl nucleophile, such as the Ruppert-Prakash reagent (TMSCF3), to an α-amino aldehyde.

Reduction of α-aminoalkyl trifluoromethyl ketones: These ketones, which can be prepared from α-amino acids via the Dakin-West reaction, can be reduced to the corresponding amino alcohols.

Henry reaction and subsequent reduction: The aldol-type addition of nitroalkanes to trifluoromethyl ketones or fluoral, followed by reduction of the resulting β-nitro alcohol, provides another route to this class of compounds.

These synthetic strategies allow for the preparation of enantiomerically pure β-amino-α-trifluoromethyl alcohols, which can then be used in the stereoselective synthesis of more complex molecules. The inherent chirality of this compound can be transferred to new stereogenic centers in subsequent reactions, making it a valuable tool for controlling the three-dimensional architecture of a target molecule.

Strategies for Derivatization to Access Diverse Fluorinated Scaffolds

The bifunctional nature of this compound, with its secondary amine and secondary alcohol moieties, allows for a wide range of derivatization strategies to access diverse fluorinated scaffolds. The polar nature of the amino and hydroxyl groups typically requires derivatization to enhance volatility and improve chromatographic behavior for analysis, a principle that also applies to its use in synthesis.

Derivatization of the Amino Group:

Acylation: The secondary amine can be readily acylated to form amides. This can be used to introduce a variety of functional groups and to build peptide-like structures.

Alkylation: N-alkylation can be performed to introduce further substituents on the nitrogen atom.

Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides, which are important pharmacophores in many drugs.

Derivatization of the Alcohol Group:

Esterification: The hydroxyl group can be esterified to introduce a range of ester functionalities.

Etherification: Formation of ethers is another common derivatization strategy.

Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, yielding a trifluoromethyl ketone. These ketones are known to be potent enzyme inhibitors.

These derivatization strategies allow for the systematic modification of the this compound scaffold, enabling the exploration of structure-activity relationships in medicinal chemistry and the development of new fluorinated materials.

Exploration of this compound as a Ligand or Organocatalyst in Asymmetric Reactions

Chiral β-amino alcohols are well-known for their ability to act as ligands for metal catalysts and as organocatalysts in a variety of asymmetric transformations. The introduction of a trifluoromethyl group into the amino alcohol scaffold can enhance the stereoselectivity of these reactions due to the group's steric bulk and strong electron-withdrawing nature.

Research has shown that chiral α-trifluoromethyl-β-amino alcohols can significantly improve the stereoselectivity of reactions such as the addition of diethylzinc and the Reformatsky reagent to carbonyl compounds and imines when compared to their non-fluorinated analogs. For example, trifluoromethylated amino alcohols have been successfully employed as chiral ligands in the highly enantioselective Reformatsky reaction of benzaldehyde, affording the corresponding optically active β-hydroxy ester with up to 90% enantiomeric excess (ee).

Given these precedents, this compound is a promising candidate for exploration as a chiral ligand or organocatalyst. Its structure is well-suited for coordinating with metal centers or for activating substrates through the formation of chiral intermediates, potentially leading to high levels of asymmetric induction in a range of chemical transformations.

Design Principles for Trifluoromethyl-Substituted Amino Alcohol Scaffolds in Medicinal Chemistry Research

The incorporation of a trifluoromethyl group is a widely used strategy in drug design to modulate the physicochemical and biological properties of a lead compound. The trifluoromethyl group can act as a bioisostere for other chemical groups, such as the methyl, ethyl, or isopropyl group, and its presence can significantly enhance the potency, selectivity, and metabolic stability of a drug candidate.

Key design principles for trifluoromethyl-substituted amino alcohol scaffolds in medicinal chemistry include:

Increased Lipophilicity: The trifluoromethyl group is highly lipophilic, which can enhance a drug's ability to cross cell membranes and improve its oral bioavailability.

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation by oxidative enzymes in the liver. This can lead to a longer half-life and improved pharmacokinetic profile.

Modulation of pKa: The strong electron-withdrawing nature of the trifluoromethyl group can lower the pKa of nearby functional groups, which can affect a drug's binding affinity to its target and its solubility.

Conformational Control: The steric bulk of the trifluoromethyl group can influence the preferred conformation of a molecule, which can lead to improved binding to a biological target.

The this compound scaffold incorporates these advantageous features, making it an attractive starting point for the design of new therapeutic agents.

Applications in the Synthesis of Peptidomimetics and Related Biologically Active Fluorinated Compounds

Peptidomimetics are compounds that mimic the structure and function of natural peptides but have improved properties, such as enhanced stability and oral bioavailability. The synthesis of fluorinated amino acids and their incorporation into peptide-like structures is a growing area of research in the development of new therapeutics.

β-amino-α-trifluoromethyl alcohols, such as this compound, are valuable precursors for the synthesis of fluorinated peptidomimetics. The amino and alcohol functionalities can be used to incorporate the trifluoromethylated backbone into a peptide chain, while the trifluoromethyl group itself can act as a stable isostere for a natural amino acid side chain.

Trifluoromethyl ketones are a well-established class of potent inhibitors of serine and cysteine proteases. The highly electrophilic carbonyl carbon of the trifluoromethyl ketone is readily attacked by the hydroxyl or thiol group of the active site residue, leading to the formation of a stable hemiketal or hemithioketal adduct and potent inhibition of the enzyme.

This compound can be readily oxidized to the corresponding trifluoromethyl ketone, providing a straightforward route to this important class of enzyme inhibitors. By varying the substituents on the amino group, a library of potential protease inhibitors can be synthesized and screened for activity against a range of therapeutic targets. For instance, trifluoromethyl ketones have been developed as inhibitors of the SARS-CoV 3CL protease.

Lipophilicity: The introduction of a trifluoromethyl group generally increases the lipophilicity of a molecule, as measured by its logP value (the logarithm of the partition coefficient between octanol and water). This increased lipophilicity can lead to improved cell permeability and oral absorption. However, the effect of fluorination on lipophilicity can be context-dependent.

| Compound | logP (Calculated) |

| Butan-2-ol | 0.61 |

| 4,4,4-Trifluorobutan-2-ol | 0.7 |

This interactive table is based on calculated values and serves for illustrative purposes.

Metabolic Stability: The exceptional strength of the C-F bond (bond dissociation energy of ~485 kJ/mol) makes the trifluoromethyl group highly resistant to oxidative metabolism. This is a significant advantage in drug design, as it can prevent the rapid degradation of a drug in the body, leading to a longer duration of action and improved efficacy.

Cell Permeability: Increased lipophilicity is often correlated with improved cell permeability, as it allows a molecule to more easily pass through the lipid bilayers of cell membranes. The trifluoromethyl group in this compound is therefore expected to enhance the cell permeability of its derivatives.

Induction of Secondary Structural Motifs in Peptides

There is no specific information available in the reviewed literature detailing the use of This compound for the induction of secondary structural motifs in peptides.

The introduction of fluorinated moieties into amino acid side chains or peptide backbones is a known strategy to influence peptide conformation. The unique stereoelectronic properties of fluorine can lead to the stabilization of specific secondary structures such as α-helices and β-sheets. This is often attributed to factors like increased hydrophobicity, altered dipole moments, and the ability of fluorine to participate in non-covalent interactions. However, studies directly investigating the incorporation or influence of This compound on peptide secondary structure have not been identified.

Utility in Synthetic Routes to Other Functionalized Building Blocks

There is no specific information available in the reviewed literature describing the utility of This compound as a direct precursor in synthetic routes to other functionalized building blocks, such as trifluoromethylated amino acids or heterocycles.

The synthesis of trifluoromethylated amino acids and various heterocyclic compounds is an active area of research due to their importance in medicinal chemistry and materials science. Chiral fluorinated building blocks are valuable starting materials for these syntheses. While This compound possesses a chiral center and a trifluoromethyl group, making it a potentially interesting scaffold, no published synthetic routes have been found that utilize this specific compound for the preparation of trifluoromethylated amino acids or for cyclization reactions to form heterocyclic systems. General methodologies for the synthesis of these target molecules typically employ different starting materials and synthetic strategies.

Conclusion and Future Directions in the Research of 1 Benzylamino 4,4,4 Trifluorobutan 2 Ol

Synthesis and Stereocontrol: Current Achievements and Persistent Challenges

The synthesis of β-amino alcohols containing a trifluoromethyl group has been an area of significant research, with various methodologies developed to control the stereochemistry of the two adjacent chiral centers. nih.govlookchem.com The preparation of 1-(benzylamino)-4,4,4-trifluorobutan-2-ol and its analogs often involves the nucleophilic addition of a trifluoromethyl source, such as the Ruppert-Prakash reagent (TMSCF3), to a suitable precursor. mdpi.comresearchgate.net One of the primary challenges in the synthesis of trifluoromethylated amino alcohols is achieving high diastereoselectivity and enantioselectivity. lookchem.com

Current successful strategies often employ chiral auxiliaries or catalysts to direct the stereochemical outcome. mdpi.com However, the strong electron-withdrawing nature of the trifluoromethyl group can influence the reactivity of adjacent functional groups, complicating synthetic routes and sometimes leading to undesired side reactions or racemization. lookchem.com For instance, the development of stereodivergent methods, which can selectively produce any of the four possible stereoisomers from a common precursor, remains a significant hurdle. nih.gov Future research must focus on developing more robust and versatile catalytic asymmetric methods that are less substrate-dependent and can provide access to all stereoisomers in high purity. Overcoming these challenges will be crucial for the widespread application of these compounds as chiral building blocks. nih.gov

Table 1: Overview of Synthetic Challenges and Future Research Directions

| Challenge | Persistent Issues | Future Research Focus |

|---|---|---|

| Stereocontrol | Difficulty in achieving high diastereoselectivity and enantioselectivity for all four stereoisomers. nih.gov | Development of novel chiral catalysts and auxiliaries specifically for trifluoromethylated substrates. mdpi.com |

| Reactivity | The electron-withdrawing trifluoromethyl group can alter the reactivity of nearby functional groups. lookchem.com | Exploring new synthetic routes that are more tolerant of the CF3 group's electronic effects. |

| Scalability | Many current stereoselective methods are not easily scalable for industrial applications. nih.gov | Designing operationally simple and scalable protocols for asymmetric synthesis. semanticscholar.org |

| Versatility | Limited substrate scope for some of the highly selective catalytic systems. | Creating more versatile catalytic systems applicable to a wider range of fluorinated building blocks. nih.gov |

Advancements and Opportunities in Computational Chemistry for Rational Design

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery and materials science. mdpi.comnih.gov For this compound, these methods offer profound insights that can accelerate its development and application. Quantum chemical calculations, such as Density Functional Theory (DFT), can be employed to understand the intrinsic properties of the molecule, including its conformational preferences, electronic structure, and reactivity. emerginginvestigators.orgresearchgate.net This knowledge is vital for predicting how the molecule will interact with biological targets and for refining synthetic pathways.

Rational compound design, guided by computational methods, presents a significant opportunity. core.ac.uk By modeling the interactions between derivatives of this compound and specific enzyme active sites or receptors, researchers can design new molecules with enhanced potency and selectivity. nih.gov Virtual screening of libraries based on this scaffold can identify promising candidates for further synthesis and biological evaluation, saving considerable time and resources. nih.gov Future advancements in computational power and algorithm development will enable more accurate predictions of binding affinities and pharmacokinetic properties, further solidifying the role of in silico methods in the rational design of novel therapeutics derived from this fluorinated building block. researchgate.net

Table 2: Applications of Computational Chemistry in the Study of this compound

| Computational Method | Application Area | Potential Impact |

|---|---|---|

| Quantum Mechanics (e.g., DFT) | Elucidating electronic structure, reaction mechanisms, and molecular properties. emerginginvestigators.orgresearchgate.net | Improved understanding of reactivity for synthetic optimization; accurate parameterization for molecular dynamics. |

| Molecular Docking | Predicting binding modes and affinities of derivatives to biological targets. nih.gov | Rational design of potent and selective inhibitors or modulators; lead compound identification. |

| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of the molecule and its complexes with proteins or other targets. mdpi.com | Insight into binding stability, conformational changes, and the role of solvent effects. |

| Quantitative Structure-Activity Relationship (QSAR) | Developing models that correlate chemical structure with biological activity. researchgate.net | Predictive tool for designing new analogs with improved activity and guiding synthetic efforts. |

Emerging Applications and Potential for Novel Bioactive Molecule Development

The unique structural and electronic features of this compound make it a highly attractive building block, or synthon, for the synthesis of more complex, biologically active molecules. nih.govresearchgate.net The trifluoromethyl group is known to enhance properties such as metabolic stability and bioavailability, making it a privileged motif in medicinal chemistry. researchgate.net Chiral trifluoromethylated amino alcohols have been successfully used as ligands in asymmetric synthesis, demonstrating their utility in controlling stereochemical outcomes in other reactions. mdpi.comresearchgate.net

The future potential for this compound lies in its incorporation into novel molecular frameworks targeting a range of diseases. Its structure is analogous to key fragments in various classes of therapeutics, including protease inhibitors and central nervous system agents. For example, β-amino alcohols are core components of many pharmaceuticals, and the introduction of a trifluoromethyl group can significantly modulate their pharmacological profile. bath.ac.uk As synthetic methodologies become more refined, it is anticipated that derivatives of this compound will be explored as novel enzyme inhibitors, receptor agonists or antagonists, and as key components of new agrochemicals and materials. semanticscholar.org The strategic use of this and other fluorinated building blocks will continue to be a powerful approach in the discovery of next-generation bioactive compounds. nih.govnih.gov

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(Benzylamino)-4,4,4-trifluorobutan-2-ol, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via electrochemical oxidative cyclization of N-allylamides, achieving a yield of 78% under optimized conditions (e.g., controlled voltage and solvent systems) . Alternative routes may involve nucleophilic substitution or reductive amination, where temperature, choice of catalyst (e.g., palladium or nickel), and solvent polarity critically impact yield. For example, polar aprotic solvents like DMF may enhance reaction rates but require careful purification to avoid byproducts.

Q. How is the molecular structure of this compound characterized using spectroscopic techniques?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : H and F NMR can identify benzylamino protons ( 3.5–4.0 ppm) and trifluoromethyl groups ( -60 to -70 ppm for F).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular formula (e.g., CHFNO) and detects fragmentation patterns.

- Infrared (IR) Spectroscopy : Stretching frequencies for OH (3300 cm) and C-F (1100–1200 cm) provide structural validation .

Q. What are the primary applications of this compound in medicinal chemistry?

- Methodology : The trifluoromethyl group enhances metabolic stability and lipophilicity, making the compound a key intermediate in drug discovery. It is used to synthesize fluorinated analogs of bioactive molecules, such as kinase inhibitors or antimicrobial agents. Computational docking studies (e.g., AutoDock Vina) can predict binding affinities to target proteins .

Advanced Research Questions

Q. What strategies optimize enantiomeric purity during synthesis, given the chiral center at the 2-ol position?

- Methodology :

- Chiral Catalysts : Use of chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric hydrogenation with Ru-BINAP complexes to control stereochemistry.

- Chromatographic Resolution : Chiral HPLC columns (e.g., Chiralpak IA) can separate enantiomers, with mobile-phase optimization (e.g., hexane/isopropanol) to improve resolution .

Q. How does the trifluoromethyl group influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodology : The electron-withdrawing nature of the CF group reduces electron density at the β-carbon, favoring S2 mechanisms. Kinetic studies (e.g., using NaI in acetone) reveal rate constants 3–5× slower than non-fluorinated analogs. Computational DFT calculations (e.g., Gaussian 16) can map transition-state geometries .

Q. How can researchers resolve discrepancies in reported physical properties (e.g., melting points) across studies?

- Methodology :

- Cross-Validation : Compare DSC (Differential Scanning Calorimetry) data from multiple sources. For example, one study reports a melting point of 38–40°C , while others may vary due to polymorphic forms.

- Crystallography : Single-crystal X-ray diffraction confirms lattice packing effects. PXRD (Powder X-ray Diffraction) distinguishes amorphous vs. crystalline phases .

Data Contradiction Analysis

Q. Why do different synthetic methods report conflicting yields for this compound?

- Analysis : Electrochemical methods may achieve higher yields (78%) but require specialized equipment, whereas traditional organic synthesis (e.g., reductive amination) might yield 50–60% due to side reactions. Kinetic studies (e.g., monitoring via TLC or GC-MS) can identify intermediate stability issues.

Methodological Best Practices

Q. What analytical techniques are recommended for assessing purity in complex reaction mixtures?

- Guidance :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.